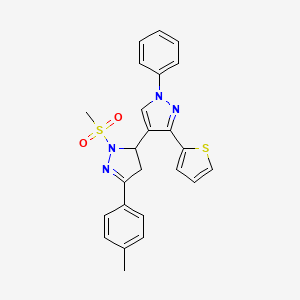
2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole" is a complex organic molecule that likely exhibits a range of biological activities and chemical properties due to the presence of various functional groups such as methylsulfonyl, phenyl, thiophenyl, and pyrazole moieties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves strategic functionalization and cyclization reactions. For instance, the synthesis of extended oxazoles involves the reaction of α-sulfonyl anion with alkyl halides, followed by reductive desulfonylation . Similarly, the synthesis of triazole derivatives containing the sulfonyl group is achieved through sulfonamidation reactions . These methods suggest that the synthesis of the target compound could involve similar strategies, such as the use of sulfonyl anions and sulfonamidation, to introduce the sulfonyl group and construct the bipyrazole framework.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including high-resolution mass spectrometry, FT-IR, UV-Vis, and NMR spectroscopy . These methods provide detailed information about the bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule. The presence of different functional groups in the target compound would influence its overall geometry and electronic distribution.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by the presence of reactive functional groups. For example, the sulfonyl group can participate in sulfonamidation reactions , while pyrazole derivatives have been shown to possess antidiabetic activity, suggesting potential reactivity with biological targets . The target compound's reactivity could be explored through its interactions with various reagents and potential biological targets, considering the influence of the sulfonyl and pyrazole groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure. For instance, the dipole moment, polarizability, and hyperpolarizability are important for understanding the non-linear optical properties of a molecule . The HOMO-LUMO gap provides insights into the electronic properties and charge transfer within the molecule . The presence of the sulfonyl group and the bipyrazole core in the target compound would contribute to its unique electronic and optical properties, as well as its solubility and stability.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties
Thermal and Photolytic Transformations : Sulfonyl-substituted spirocyclic 3H-pyrazoles demonstrate interesting thermal and photolytic properties. Studies on these compounds have shown their potential in undergoing transformation into various other chemical structures under different conditions, indicating their utility in synthetic organic chemistry and materials science (Vasin et al., 2014).
Corrosion Inhibition : Bipyrazole compounds, including those with sulfonyl substitutions, have been studied for their inhibitory effects on the corrosion of metals. These compounds can serve as efficient corrosion inhibitors, which is crucial for protecting metals in acidic environments, thus finding applications in industrial maintenance and preservation (Chetouani et al., 2005).
Pharmacological Applications
Antimicrobial and Antitubercular Agents : Sulfonyl derivatives exhibit significant antibacterial, antifungal, and antitubercular activities. Their synthesis and pharmacological evaluation have led to identifying compounds with potent activity against various pathogens, suggesting their potential use in developing new antimicrobial therapies (Kumar et al., 2013).
Anticonvulsant and Antispastic Agents : Research into sulfonyl-substituted triazoles has revealed their potential as selective antagonists of strychnine-induced convulsions and as agents in treating spasticity. These findings suggest applications in developing treatments for neurological conditions and seizure disorders (Kane et al., 1994).
Antidiabetic Activity : Sulfonylurea derivatives, including those related to pyrazole structures, have been prepared and evaluated for their hypoglycemic effects, indicating their potential use in diabetes management (Soliman & Feid-Allah, 1981).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)21-15-22(28(25-21)32(2,29)30)20-16-27(19-7-4-3-5-8-19)26-24(20)23-9-6-14-31-23/h3-14,16,22H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHVNGVJRNIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

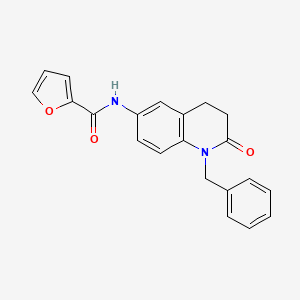
![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)
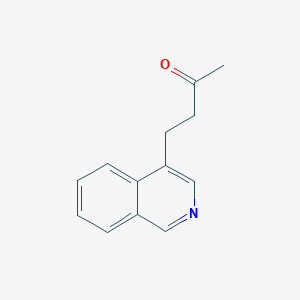
![6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2534196.png)
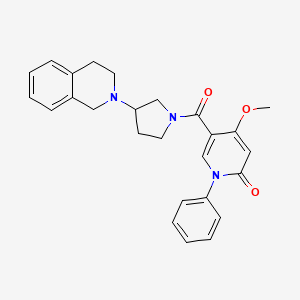
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2534198.png)
![4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2534199.png)
![1-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2534202.png)

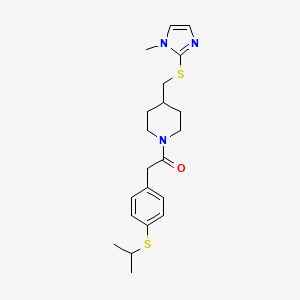
![7-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2534209.png)
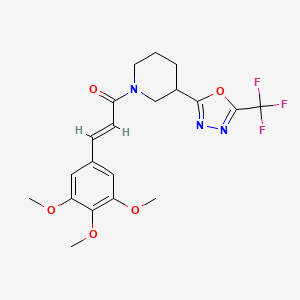
![(5-Bromopyridin-3-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2534211.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,3-dimethylphenyl)piperazine hydrochloride](/img/structure/B2534212.png)